molecular formula C15H13NO3S2 B14275677 Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- CAS No. 156050-38-3

Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-

Cat. No.: B14275677
CAS No.: 156050-38-3
M. Wt: 319.4 g/mol
InChI Key: SQRPEXAXEDKSRC-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a benzothiazole core with a 4-methoxyphenylmethylsulfonyl group attached, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the treatment of 2-mercaptoaniline with acid chlorides . For the specific compound Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, the synthetic route may involve the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often utilize large-scale organic synthesis techniques, including microwave-assisted synthesis and catalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.

Scientific Research Applications

Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antimicrobial and antitumor effects . The compound’s sulfonyl group may also play a role in its biological activity by interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is unique due to the presence of the methoxyphenylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

156050-38-3

Molecular Formula

C15H13NO3S2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C15H13NO3S2/c1-19-12-8-6-11(7-9-12)10-21(17,18)15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3

InChI Key

SQRPEXAXEDKSRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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